molecular formula C16H22N4OS B2704211 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034598-03-1

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2704211
CAS No.: 2034598-03-1
M. Wt: 318.44
InChI Key: NWVWLBPXKZPSQX-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its dysregulation is implicated in the neurological pathogenesis of the condition. Research utilizing this compound focuses on elucidating the role of DYRK1A in neuronal development and function , including neurogenesis, synaptic plasticity, and Tau protein phosphorylation, which is a hallmark of Alzheimer's disease pathology. Beyond neuroscience, this inhibitor serves as a valuable tool in oncology research, as DYRK1A activity influences cell cycle progression and proliferation. Inhibition of DYRK1A has been shown to perturb the survival of certain cancer cells , making this compound a candidate for probing novel therapeutic pathways in cancers reliant on DYRK1A signaling. Its mechanism involves competitive binding at the ATP-binding site of the kinase, effectively blocking its catalytic activity and downstream signaling events. By providing high selectivity, this compound enables researchers to dissect complex kinase-dependent pathways with greater precision, advancing fundamental studies in neurobiology and cancer biology.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11-15(12(2)19(3)18-11)16(21)17-9-14(20-6-4-7-20)13-5-8-22-10-13/h5,8,10,14H,4,6-7,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVWLBPXKZPSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its implications in various fields of research.

  • Molecular Formula : C13H17N5OS
  • Molecular Weight : 291.37 g/mol
  • CAS Number : 2034573-71-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions using appropriate amines and carbonyl compounds.
  • Thiophene Introduction : The thiophene moiety is usually incorporated via cross-coupling reactions such as Suzuki or Stille coupling.
  • Pyrazole Formation : The pyrazole ring is formed through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Carboxamide Group Introduction : The carboxamide functionality is introduced through acylation reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory effects in vitro. Studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . A specific derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .

Analgesic Properties

Research on related pyrazole compounds suggests potential analgesic effects. For example, some derivatives have been tested in animal models for their ability to reduce pain responses comparable to traditional analgesics such as indomethacin .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation and pain.
  • Modulation of Cytokine Production : The compound may also modulate the production of inflammatory cytokines through interference with signaling pathways involved in immune response.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Reported anti-inflammatory activity with significant inhibition rates for TNF-α and IL-6 in specific pyrazole derivatives .
Burguete et al. (2015)Evaluated antimicrobial effects against Mycobacterium tuberculosis and various bacterial strains; showed promising results for several synthesized pyrazoles .
Apfel et al. (2001)Investigated analgesic properties; certain derivatives exhibited pain-relief comparable to established medications .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Case Study: Anticancer Activity

A study demonstrated that similar pyrazole derivatives effectively inhibited the growth of melanoma tumors in animal models. The compound's ability to target the B-Raf kinase pathway is particularly relevant, as this pathway is frequently mutated in melanoma cases.

Pharmacological Applications

The pharmacological potential of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide extends beyond anticancer applications:

  • Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens. This suggests potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the azetidine ring.
  • Introduction of the thiophene moiety.
  • Coupling reactions to form the pyrazole structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Table: Summary of Applications

Application AreaDescription
AnticancerInhibits tumor growth; induces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential for treating inflammatory diseases
Drug DevelopmentServes as a lead compound for synthesizing new therapeutic agents

Q & A

Q. Table 1: Comparative Yields of Analogous Compounds

SubstituentReaction ConditionsYield (%)Reference
4-ChlorophenylEthanol, 24h70
2,6-DifluorophenylEthanol, 48h60
2-Chloro-6-fluorophenylEthanol, 72h37

Q. Table 2: Computational Parameters for Structural Analysis

ParameterDFT Value (eV)Experimental (XRD)Reference
HOMO-LUMO Gap3.45N/A
Bond Length (C-N)1.34 Å1.33 Å

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